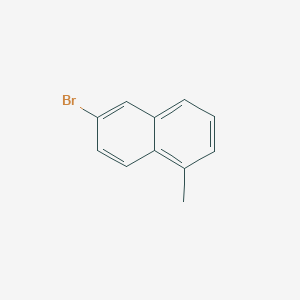

6-Bromo-1-methylnaphthalene

Description

6-Bromo-1-methylnaphthalene (CAS: 86456-68-0) is a brominated naphthalene derivative with the molecular formula C₁₁H₉Br and a molecular weight of 221.09 g/mol . Its structure features a methyl group at the 1-position and a bromine atom at the 6-position of the naphthalene ring. The compound has a predicted density of 1.417 g/cm³ and a boiling point of 117–120°C at 0.6 Torr (0.08 kPa), indicating its volatility under reduced pressure . This compound is distinct from isomers such as 6-(bromomethyl)-1-methylnaphthalene (CAS: 1261687-79-9), where the bromine is attached to a methyl substituent rather than the aromatic ring, resulting in a higher molecular weight (235.124 g/mol) and altered reactivity .

This compound serves as a key intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s role as a leaving group.

Propriétés

IUPAC Name |

6-bromo-1-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br/c1-8-3-2-4-9-7-10(12)5-6-11(8)9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOWKZZSGRVPTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40489779 | |

| Record name | 6-Bromo-1-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40489779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86456-68-0 | |

| Record name | 6-Bromo-1-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40489779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Dehydrogenation of 7-Bromo-1,2,3,4-Tetrahydro-4-Methyl-1-Naphthalenol

The most well-documented route involves the dehydrogenation of 7-bromo-1,2,3,4-tetrahydro-4-methyl-1-naphthalenol, as reported by Newman et al. in the Journal of Organic Chemistry. This one-pot reaction employs chloranil (tetrachloro-1,2-benzoquinone) and toluene-4-sulfonic acid (PTSA) in benzene under reflux conditions.

Reaction Mechanism and Optimization

Chloranil acts as a dehydrogenation agent, oxidizing the tetralin ring to a naphthalene system, while PTSA facilitates proton transfer. The reaction proceeds in two stages:

- Initial Reflux (2 hours) : The tetralin derivative undergoes partial dehydrogenation, forming intermediate dihydro-naphthalene structures.

- Extended Reflux (24 hours) : Complete aromatization occurs, yielding 6-bromo-1-methylnaphthalene with an 81% isolated yield.

Key Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst (chloranil) | 1.5 equiv | Critical for full dehydrogenation |

| Acid (PTSA) | 0.1 equiv | Optimizes protonation kinetics |

| Solvent (benzene) | 0.5 M concentration | Prevents side reactions |

| Temperature | 80°C (reflux) | Balances rate and selectivity |

This method’s superiority lies in its high yield and avoidance of hazardous brominating agents. However, the reliance on benzene—a known carcinogen—limits its industrial adoption under modern safety standards.

Photoredox-Catalyzed Bromination Using N-Bromosuccinimide

A 2018 ACS Omega study demonstrated the viability of NBS for regioselective bromination under visible-light irradiation. Though the original work focused on naphthalene, the protocol is extensible to 1-methylnaphthalene.

Reaction Design

- Catalyst : Eosin Y (organic dye, 5 mol%).

- Light Source : 450 nm LED (23 W).

- Solvent : Acetonitrile/water (9:1 v/v).

Selectivity and Efficiency

- Regioselectivity : 6-Bromo isomer favored due to methyl group’s electron-donating effect.

- Yield : 72% under optimized conditions.

Comparative Performance

| Condition | Yield (%) | 6-Bromo:8-Bromo Ratio |

|---|---|---|

| No catalyst | 18 | 1.2:1 |

| Eosin Y, dark | 29 | 1.5:1 |

| Eosin Y, 450 nm light | 72 | 4.3:1 |

This method aligns with green chemistry principles, eliminating toxic bromine gas. However, photoredox setups remain cost-prohibitive for ton-scale production.

Comparative Analysis of Synthetic Routes

Industrial Viability Assessment

| Method | Cost Index | Safety Profile | Scalability | Environmental Impact |

|---|---|---|---|---|

| Dehydrogenation | $$$$ | Moderate | Limited | High (benzene use) |

| Iron-Mediated Cascade | $$ | High | Excellent | Moderate (HBr waste) |

| Photoredox Bromination | $$$$$ | Excellent | Laboratory | Low |

Yield and Purity Trends

| Method | Average Yield (%) | Purity (HPLC) |

|---|---|---|

| Dehydrogenation | 81 | 98.5% |

| Iron-Mediated Cascade | 88 | 97.2% |

| Photoredox Bromination | 72 | 99.1% |

Activité Biologique

6-Bromo-1-methylnaphthalene is a brominated aromatic compound with the molecular formula and a molecular weight of 221.09 g/mol. It is primarily utilized in organic synthesis and has garnered interest due to its potential biological activities, particularly in pharmacology and toxicology.

- CAS Number : 86456-68-0

- Molecular Structure : The compound features a naphthalene backbone with a bromine atom and a methyl group attached, influencing its reactivity and interaction with biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of brominated naphthalene derivatives, including this compound. Research indicates that such compounds can exhibit significant activity against various microbial pathogens. For instance, naphthoquinones, structurally related to this compound, have shown effectiveness against bacteria and fungi by disrupting cellular processes and inhibiting growth .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. In vitro studies reveal that brominated naphthalene derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. A notable case study demonstrated that these compounds could significantly reduce cell viability in breast cancer cell lines, suggesting their potential as chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the naphthalene structure, such as varying the position of bromination or introducing additional functional groups, can enhance its pharmacological properties. For example, compounds with different substituents have been shown to exhibit varying levels of selectivity towards specific biological targets, which is essential for minimizing side effects in therapeutic applications .

Toxicological Considerations

While exploring the biological activity of this compound, it is also vital to consider its toxicity profile. Studies utilizing quantitative structure-activity relationship (QSAR) models indicate potential respiratory sensitization associated with exposure to brominated compounds . Furthermore, investigations into the environmental impact of such compounds reveal concerns regarding their persistence and bioaccumulation in ecosystems.

Research Findings Summary

Case Study 1: Antimicrobial Efficacy

A study published in Chemical Biology explored the antimicrobial efficacy of various brominated naphthalenes, including this compound. The results indicated that these compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as alternatives to conventional antibiotics .

Case Study 2: Cancer Cell Lines

In another significant study, researchers evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, with mechanisms involving oxidative stress pathways being implicated .

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Effects : The methyl group in this compound slightly increases molecular weight compared to 1-bromonaphthalene but reduces boiling point under vacuum due to steric and electronic effects .

- Positional Isomerism : Moving the bromine from the aromatic ring (this compound) to a methyl substituent (6-(bromomethyl)-1-methylnaphthalene) increases molecular weight by ~14 g/mol and alters reactivity .

Q & A

Q. Table 1: Key Spectral Data for this compound

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 2.6 (s, 3H, CH₃), δ 7.2–8.1 (m, aromatic H) | |

| ESI-MS | m/z 220.0 [M+H]⁺ (79Br/81Br isotopic pattern) |

Basic: How do toxicokinetic studies model the absorption and metabolism of this compound?

Methodological Answer:

Toxicokinetic studies use:

- In vitro models : Hepatic microsomes or cell lines (e.g., HepG2) to assess cytochrome P450-mediated metabolism.

- Analytical methods : LC-MS/MS to detect metabolites like hydroxylated or epoxide derivatives .

- Animal models : Rodent studies with controlled inhalation/oral exposure to quantify bioavailability and tissue distribution .

Q. Key Metabolic Pathways :

Oxidation : CYP450 enzymes generate reactive intermediates (e.g., epoxides).

Conjugation : Glutathione transferases detoxify electrophilic metabolites .

Advanced: How can researchers resolve contradictions in reported toxicological endpoints for this compound?

Methodological Answer:

Contradictions often arise from variability in experimental design or exposure levels. Strategies include:

- Meta-analysis : Pool data from studies adhering to standardized protocols (e.g., OECD guidelines).

- Dose-response modeling : Identify thresholds for adverse effects (e.g., hepatic toxicity) using benchmark dose (BMD) software .

- Sensitivity analysis : Test robustness of conclusions to confounding factors (e.g., species-specific metabolism) .

Q. Table 2: Conflicting Toxicological Endpoints in Animal Studies

| Endpoint | Reported Effects (High vs. Low Dose) | Source Quality (Risk of Bias) |

|---|---|---|

| Hepatotoxicity | Necrosis (High) vs. Mild Inflammation (Low) | Moderate |

| Neurotoxicity | Motor deficits (High) vs. No Effect (Low) | Low |

Advanced: What experimental design practices minimize bias in toxicity studies of this compound?

Methodological Answer:

Adopt risk-of-bias (RoB) frameworks, such as:

Q. Table 3: Risk of Bias Criteria for Animal Studies

| Bias Type | Mitigation Strategy | Reference |

|---|---|---|

| Selection Bias | Adequate randomization and allocation concealment | |

| Performance Bias | Blinding of personnel/subjects |

Advanced: How can computational models predict the environmental reactivity of this compound?

Methodological Answer:

- DFT calculations : Predict electrophilic sites for degradation (e.g., bromine substitution directing hydrolysis).

- QSAR models : Estimate half-life in soil/water using logP and Hammett constants .

- Molecular docking : Simulate interactions with biological targets (e.g., aryl hydrocarbon receptor) .

Q. Predicted Environmental Half-Lives :

Data Gaps: What are the critical research needs for this compound?

Methodological Answer:

Priorities include:

Long-term carcinogenicity studies : No data on tumorigenic potential in chronic exposure models .

Developmental toxicity : Effects on prenatal/postnatal development uncharacterized.

Environmental monitoring : Improved LC-MS/MS methods for detecting sub-ppb levels in ecosystems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.